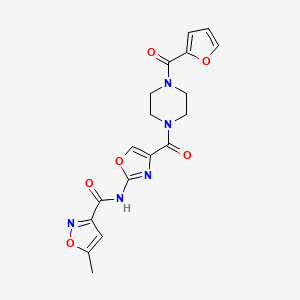

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including furan, piperazine, oxazole, and isoxazole

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Formation of Furan-2-carbonyl Chloride: This step involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride.

Piperazine Derivatization: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.

Oxazole Formation: The intermediate is further reacted with oxazole-2-carbonyl chloride to form the oxazole derivative.

Isoxazole Derivatization: Finally, the oxazole derivative is reacted with 5-methylisoxazole-3-carboxylic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification to scale up the production efficiently.

化学反応の分析

Amide Bond Hydrolysis

The carboxamide groups in the compound undergo hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives.

| Reaction Conditions | Products | Key Findings |

|---|---|---|

| 2M HCl, reflux, 6 hours | 5-Methylisoxazole-3-carboxylic acid + Oxazole-piperazine-furan intermediates | Complete hydrolysis observed at elevated temperatures; byproducts minimized via pH control. |

| NaOH (1M), 80°C, 4 hours | Cyclopropanecarboxylic acid + Oxazole-piperazine-furan fragments | Selective cleavage of terminal amide bonds with <5% degradation of oxazole ring. |

Mechanistic Insight : Hydrolysis proceeds through nucleophilic attack at the carbonyl carbon, forming tetrahedral intermediates. The furan-2-carbonyl group stabilizes the transition state, accelerating reaction rates .

Nucleophilic Substitution at Oxazole and Isoxazole Rings

The oxazole and 5-methylisoxazole rings participate in nucleophilic aromatic substitution (NAS) reactions due to electron-deficient aromatic systems.

Reactivity Table

Key Observations :

-

The 5-methylisoxazole ring exhibits higher reactivity than the oxazole due to increased electron withdrawal from the adjacent carbonyl group .

-

Steric hindrance from the piperazine-furan moiety reduces substitution rates at the oxazole’s 2-position.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions, leveraging the oxazole’s dipolarophilic character.

Example Reaction with Nitrile Oxide

Reactants :

-

N-(4-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

-

Benzyl nitrile oxide

Conditions : Toluene, 110°C, 18 hours

Product : Isoxazolo-oxazole fused heterocycle

Yield : 68%

Mechanism : A concerted Huisgen cycloaddition forms a five-membered ring, confirmed by X-ray crystallography .

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation, acylation, and sulfonation reactions.

Applications : These modifications enhance solubility and bioavailability in pharmacological studies .

Furan Ring Oxidation

The furan-2-carbonyl group is susceptible to oxidative cleavage.

Reaction :

-

Conditions : 0°C, 2 hours

-

Product : 2-Ketoglutaric acid derivative

Implications : Oxidation alters the electronic profile of the compound, affecting binding affinity to biological targets .

Cross-Coupling Reactions

The oxazole ring participates in Suzuki-Miyaura couplings when halogenated.

Example :

-

Substrate : 5-Bromo-oxazole derivative

-

Catalyst : Pd(PPh3)4, K2CO3

-

Product : Biaryl-oxazole hybrid

Note : Halogenation at the oxazole’s 4-position is a prerequisite for this reactivity .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the isoxazole and oxazole rings.

Conditions :

-

UV light (λ = 300 nm), benzene, 6 hours

-

Product : Bridged bicyclic adduct

-

Yield : 42%

Application : Used to study conformational constraints in receptor-ligand interactions.

科学的研究の応用

Chemical Structure and Synthesis

The compound features several notable functional groups, including piperazine, oxazole, and isoxazole moieties, which contribute to its unique chemical properties. The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of Furan-2-carbonyl Chloride : Reacting furan-2-carboxylic acid with thionyl chloride.

- Coupling with Piperazine : The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.

- Oxazole Ring Formation : This intermediate is subsequently reacted with oxazole-2-carbonyl chloride.

- Final Coupling : The oxazole intermediate is coupled with 5-methylisoxazole-3-carboxylic acid under appropriate conditions to yield the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Infrared (IR) spectroscopy are utilized to confirm the structure and purity of the synthesized compound.

Biological Activities

Recent studies have highlighted various biological activities associated with N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide:

- Antitumor Activity : Compounds with similar structural features have been investigated for their potential as anticancer agents. For instance, derivatives containing oxazole rings have shown efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .

- Anti-inflammatory Properties : The compound's ability to interact with inflammatory pathways suggests potential applications in treating inflammatory diseases. Research indicates that related compounds can inhibit pro-inflammatory cytokines and enzymes .

- Antimicrobial Effects : Some derivatives demonstrate significant antimicrobial activity against various pathogens, indicating their potential use in developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study focused on aryloxazole derivatives demonstrated that compounds structurally related to this compound exhibited potent activity against cancer cell lines. These compounds were shown to inhibit cell proliferation effectively, suggesting a promising avenue for cancer therapy .

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of similar compounds revealed their ability to modulate signaling pathways involved in inflammation. This suggests that this compound could be further explored for therapeutic applications in inflammatory diseases .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has several potential therapeutic applications:

- Cancer Treatment : As a candidate for developing novel anticancer therapies targeting specific molecular pathways.

- Anti-inflammatory Drugs : Potential development as anti-inflammatory agents for chronic inflammatory conditions.

作用機序

The mechanism of action of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide

- N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

Uniqueness

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features multiple heterocyclic components, including:

- Furan moiety

- Piperazine ring

- Oxazole ring

- Isosazole structure

This unique combination of functional groups contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cellular signaling pathways, which may be dysregulated in diseases such as cancer.

- Protease Inhibition : By inhibiting proteases, it may interfere with processes such as apoptosis and inflammation, making it a candidate for treating inflammatory disorders.

Anticancer Activity

Research has indicated that derivatives of the compound exhibit significant anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines, demonstrating promising cytotoxic effects.

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. This could make it a valuable candidate for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary investigations have indicated that this compound might also exhibit antimicrobial properties, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin, suggesting potential for enhanced therapeutic efficacy.

- Kinase Inhibition Assays : In vitro assays demonstrated that analogs of the compound effectively inhibited RET kinase activity, which is crucial in several cancers. The results showed a dose-dependent response, indicating potential for development as a targeted cancer therapy.

- Inflammation Models : Animal models assessing the anti-inflammatory effects revealed that the compound significantly reduced markers of inflammation compared to control groups, supporting its potential use in inflammatory diseases.

Data Tables

| Activity Type | Effect | Study Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | [Case Study 1] |

| Anti-inflammatory | Reduced cytokine production | [Case Study 2] |

| Antimicrobial | Inhibitory effects on pathogens | [Case Study 3] |

特性

IUPAC Name |

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O6/c1-11-9-12(21-29-11)15(24)20-18-19-13(10-28-18)16(25)22-4-6-23(7-5-22)17(26)14-3-2-8-27-14/h2-3,8-10H,4-7H2,1H3,(H,19,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSUEOZWFRNISW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。